Ethanol, 2,2,2-trichloro-, methanesulfonate

Catalog No.
S15695824
CAS No.
57392-58-2
M.F
C3H5Cl3O3S
M. Wt
227.5 g/mol
Availability
In Stock
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Ethanol, 2,2,2-trichloro-, methanesulfonate

CAS Number

57392-58-2

Product Name

Ethanol, 2,2,2-trichloro-, methanesulfonate

IUPAC Name

2,2,2-trichloroethyl methanesulfonate

Molecular Formula

C3H5Cl3O3S

Molecular Weight

227.5 g/mol

InChI

InChI=1S/C3H5Cl3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3

InChI Key

WSOBLQNNNMEZAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(Cl)(Cl)Cl

Ethanol, 2,2,2-trichloro-, methanesulfonate is a chemical compound with the molecular formula C2H3Cl3OC_2H_3Cl_3O and a molecular weight of approximately 149.404 g/mol. It is structurally related to ethanol, where three hydrogen atoms of the methyl group have been substituted with chlorine atoms, resulting in a clear, flammable liquid that may appear light yellow due to impurities . The compound is known by several names, including β,β,β-trichloroethanol and trichloroethyl alcohol .

  • Glucuronidation Reaction: It reacts with uridine diphosphate glucuronic acid to form trichloroethanol glucuronide and uridine 5'-diphosphate. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes (UGT2B10, UGT2B7, UGT2B15), which are crucial for detoxifying xenobiotics and endogenous compounds .
  • Formation of Chloroformate: The compound can also be reacted with phosgene to produce 2,2,2-trichloroethyl chloroformate under specific conditions involving a catalyst .

The synthesis of ethanol, 2,2,2-trichloro-, can be achieved through several methods:

  • Chlorination of Ethanol: Ethanol can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to yield the trichloro derivative.
  • Reaction with Methanesulfonic Acid: The compound can also be synthesized through reactions involving methanesulfonic acid and chlorinated reagents .
  • Direct Reaction with Phosgene: As mentioned earlier, ethanol, 2,2,2-trichloro-, can be reacted with phosgene in the presence of a tertiary nitrogen-containing catalyst to produce chloroformate derivatives .

Ethanol, 2,2,2-trichloro-, has various applications in both industrial and laboratory settings:

  • Organic Synthesis: It serves as an effective protecting group for carboxylic acids in organic synthesis due to its ease of addition and removal .
  • Biochemical Research: The compound is utilized in techniques such as SDS-PAGE for fluorescent detection of proteins without the need for staining steps .
  • Pharmaceuticals: Its sedative properties have led to its use in some medicinal formulations.

Studies on the interactions of ethanol, 2,2,2-trichloro-, particularly focus on its metabolic pathways and effects on liver enzymes. The compound's metabolism via UDP-glucuronosyltransferases highlights its role in detoxification processes and potential toxicological implications when accumulated in the body .

Ethanol, 2,2,2-trichloro-, shares similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Trichloroacetic AcidCarboxylic AcidStronger acidity; used as a reagent in organic synthesis.
Chloral HydrateAldehydeProdrug for ethanol; used as a sedative.
ChlorobutanolAlcoholSimilar sedative properties; less chlorinated.
1-ChlorobutaneAlkyl HalideDifferent functional group; used as a solvent.
Methanesulfonic AcidSulfonic AcidUsed as a reagent in organic synthesis; non-chlorinated.

Ethanol, 2,2,2-trichloro-, is unique due to its specific substitution pattern and resultant biological activity compared to other halogenated alcohols. Its distinct pharmacological effects and applications in organic synthesis further differentiate it from similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

225.902498 g/mol

Monoisotopic Mass

225.902498 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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